N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclobutyl group attached to the thiadiazole ring and two methoxy groups attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the reaction of 5-cyclobutyl-1,3,4-thiadiazole-2-amine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies showing its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide: This compound shares the thiadiazole core but has a chloroacetamide group instead of the dimethoxybenzamide moiety.
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide: Similar thiadiazole structure with a hydrazinecarboxamide group.
Uniqueness
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is unique due to the presence of both the cyclobutyl group and the dimethoxybenzamide moiety, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
82559-46-4 |
---|---|
Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H17N3O3S/c1-20-10-7-4-8-11(21-2)12(10)13(19)16-15-18-17-14(22-15)9-5-3-6-9/h4,7-9H,3,5-6H2,1-2H3,(H,16,18,19) |
InChI Key |
IZERRMHJQHUVTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.